molecular formula C16H20N2O2S B11353249 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-methylbutanamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-methylbutanamide

Cat. No.: B11353249
M. Wt: 304.4 g/mol
InChI Key: ABOHMQGZPJSSAE-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-methylbutanamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a butanamide moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Hantzsch thiazole synthesis, where a β-keto ester, a thiourea, and an α-haloketone are reacted under acidic conditions to form the thiazole ring . The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the butanamide moiety can be attached through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is typically purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-methylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-methylbutanamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation.

    Pathways Involved: The thiazole ring can participate in electron transfer reactions, influencing redox-sensitive pathways. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-3-methylbutanamide can be compared with other thiazole-containing compounds:

    Similar Compounds: Thiazole, 2-aminothiazole, and 2-mercaptothiazole.

    Uniqueness: The presence of the methoxyphenyl group and the butanamide moiety distinguishes it from simpler thiazole derivatives. These functional groups enhance its biological activity and specificity for certain molecular targets.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-3-methylbutanamide

InChI

InChI=1S/C16H20N2O2S/c1-11(2)8-15(19)17-9-13-10-21-16(18-13)12-4-6-14(20-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,17,19)

InChI Key

ABOHMQGZPJSSAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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